molecular formula C17H25N7O B5159381 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B5159381
M. Wt: 343.4 g/mol
InChI Key: ZTTLTHIQWNFLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide, also known as AZTTP, is a synthetic compound that has attracted the attention of researchers due to its potential application in scientific research. AZTTP is a tetrazole-based compound that is used as a tool to study the role of protein kinases in various biological processes.

Mechanism of Action

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in biological processes. However, one limitation of using this compound is its potential off-target effects. It is important for researchers to use appropriate controls to ensure that the observed effects are due to the inhibition of the target kinase.

Future Directions

There are several future directions for research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the development of this compound derivatives that can be used as imaging agents to visualize protein kinase activity in vivo. Additionally, this compound could be used to study the role of protein kinases in various disease states, such as cancer and inflammation.

Synthesis Methods

The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide involves the reaction of 3-(1H-tetrazol-1-yl)propanoic acid with 2-(1-azocanyl)-3-pyridinyl)methanamine in the presence of a coupling agent. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide has been used as a tool to study the role of protein kinases in various biological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been used to study the role of protein kinase C in insulin signaling pathways.

properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c25-16(8-12-24-14-20-21-22-24)19-13-15-7-6-9-18-17(15)23-10-4-2-1-3-5-11-23/h6-7,9,14H,1-5,8,10-13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLTHIQWNFLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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